(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system. One common method is the reaction of 5-amino-3-methyl-1-phenylpyrazole with various aldehydes or ketones under acidic conditions . The specific synthetic route for (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves the reaction of 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine with 3-methylpiperidine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
Entrectinib: Another TRK inhibitor with a similar mechanism of action.
Larotrectinib: A selective TRK inhibitor used in cancer therapy.
Pyrazolo[3,4-b]pyridine derivatives: A broad class of compounds with diverse biological activities
Uniqueness
(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE stands out due to its unique structural features, such as the cyclopropyl and ethyl groups, which may contribute to its specific binding affinity and selectivity for TRKs .
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H28N4O/c1-3-18-14-20(24(29)27-13-7-8-16(2)15-27)21-22(17-11-12-17)26-28(23(21)25-18)19-9-5-4-6-10-19/h4-6,9-10,14,16-17H,3,7-8,11-13,15H2,1-2H3 |
InChI Key |
KOXJMTAUWLSYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N5CCCC(C5)C |
Origin of Product |
United States |
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